molecular formula C5H5BrN2O2 B2987544 Methyl 4-bromo-1H-imidazole-2-carboxylate CAS No. 1622843-37-1

Methyl 4-bromo-1H-imidazole-2-carboxylate

Cat. No. B2987544
M. Wt: 205.011
InChI Key: KGKFOCSHGUXYLA-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-1H-imidazole-2-carboxylate” is a compound with the CAS Number: 1622843-37-1 . It has a molecular weight of 205.01 . It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms . It is commonly used in organic synthesis and pharmaceutical research, as it is known to exhibit potential biological activity .


Molecular Structure Analysis

The Inchi Code of “Methyl 4-bromo-1H-imidazole-2-carboxylate” is 1S/C5H5BrN2O2/c1-10-5(9)4-7-2-3(6)8-4/h2H,1H3,(H,7,8) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-bromo-1H-imidazole-2-carboxylate” were not found, imidazole derivatives are known to be involved in a variety of chemical reactions .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-1H-imidazole-2-carboxylate” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Synthesis of Polyhydroquinoline Derivatives : A study by Khaligh (2014) utilized 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates. This catalytic method offers a clean, simple, and efficient route to desired products in high yield and short reaction times, showcasing the utility of imidazole derivatives in facilitating organic transformations (Khaligh, 2014).

  • Green Chemistry Approach : Shaterian and Ranjbar (2011) demonstrated the use of N-methyl-2-pyrrolidonium hydrogen sulfate, another imidazole derivative, as a reusable catalyst for the synthesis of highly substituted imidazoles. Their work emphasizes the environmental benefits of using Bronsted acidic ionic liquid catalysts in organic synthesis, highlighting the importance of imidazole derivatives in green chemistry (Shaterian & Ranjbar, 2011).

Advanced Materials and Chemical Fixation of CO2

  • Ionic Liquids for CO2 Capture : Bates et al. (2002) researched the development of ionic liquids incorporating imidazole derivatives for reversible CO2 capture. Their findings show that these ionic liquids can efficiently sequester CO2, offering a potential solution for CO2 storage and utilization in combating climate change (Bates et al., 2002).

Antimicrobial and Antitumor Activities

  • Antitumor Activity : Research by Stevens et al. (1987) on the antitumor drug mitozolomide and its analogs, including 3-methylimidazo derivatives, demonstrated significant antitumor activity against various murine tumors. This study provides insight into the potential medical applications of imidazole derivatives in cancer treatment (Stevens et al., 1987).

Fuel Cell Technology

  • Alkaline Anion Exchange Membranes : Ran et al. (2012) developed imidazolium-type alkaline anion exchange membranes (Im-AAEMs) for fuel cell applications. These membranes exhibited high thermal and chemical stabilities, as well as significant conductivity, showcasing the role of imidazole derivatives in enhancing fuel cell performance (Ran et al., 2012).

Safety And Hazards

“Methyl 4-bromo-1H-imidazole-2-carboxylate” is considered hazardous. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Imidazole and its derivatives have become an important synthon in the development of new drugs . They show a broad range of chemical and biological properties, making them a promising area for future research . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

methyl 5-bromo-1H-imidazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-10-5(9)4-7-2-3(6)8-4/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKFOCSHGUXYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-1H-imidazole-2-carboxylate

CAS RN

1622843-37-1
Record name Methyl 4-bromo-1H-imidazole-2-carboxylate
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